molecular formula C13H16F2N2O B2710693 N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide CAS No. 2034515-90-5

N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide

Cat. No. B2710693
CAS RN: 2034515-90-5
M. Wt: 254.281
InChI Key: CKEBCRUAHNDVNI-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide, also known as JNJ-39439335, is a small molecule that has gained attention in the scientific community due to its potential therapeutic uses. This compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have a high affinity for the androgen receptor (AR).

Scientific Research Applications

Synthesis and Characterization

  • Novel synthesis methods for acetamide derivatives have been explored, including those for corrosion inhibitors and as intermediates in the preparation of various compounds. For example, acetamide derivatives have been synthesized via amidation reactions and evaluated as corrosion inhibitors in acidic and mineral oil mediums, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008). Additionally, the rearrangement of pyridines by nucleophilic aromatic substitution has been described, yielding acetamide products in moderate to high yields (Getlik et al., 2013).

Applications in Material Science

  • In materials science, the structural characterization of acetamide derivatives, such as the synthesis, characterization, and Hirshfeld surface analysis of a 2-thiophene acetic acid derivative, highlights the importance of intermolecular interactions in stabilizing crystal structures (Rani et al., 2015).

Anticancer Activities

  • Some acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, with certain compounds exhibiting significant inhibition of cell proliferation in various carcinoma cells (Fallah-Tafti et al., 2011).

Photovoltaic Efficiency and Antioxidant Activity

  • The photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs has been studied, indicating potential applications in dye-sensitized solar cells due to good light-harvesting efficiency and free energy of electron injection (Mary et al., 2020). Moreover, the antioxidant activity of certain pyrazole-acetamide derivatives has been determined in vitro, showing significant antioxidant potential (Chkirate et al., 2019).

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c14-13(15)5-3-11(4-6-13)17-12(18)8-10-2-1-7-16-9-10/h1-2,7,9,11H,3-6,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEBCRUAHNDVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CN=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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